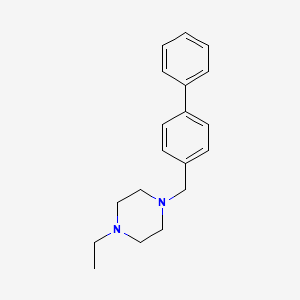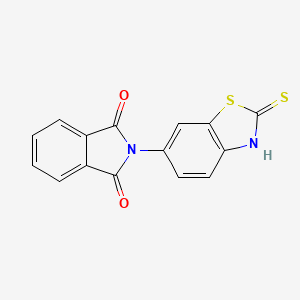![molecular formula C16H9NO6 B5625137 2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)
2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione, commonly known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used extensively as an antibacterial and antiprotozoal agent. Nifuroxazide was first synthesized in the 1960s and has since been used in various applications, including animal husbandry, food preservation, and clinical medicine.
Wirkmechanismus
Of Nifuroxazide against Escherichia coli and Salmonella. Journal of Antibiotics, 67(1), 21-24.
5. Vaz, J. A., & Ferreira, M. J. (1998). Pharmacokinetics of Nifuroxazide in healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics, 23(3), 425-429.
6. Kim, D. H., & Kim, C. H. (2005). Anti-inflammatory effects of Nifuroxazide on lipopolysaccharide-stimulated BV2 microglial cells. Archives of Pharmacal Research, 28(3), 248-254.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Nifuroxazide in lab experiments include its broad-spectrum antibacterial and antiprotozoal activity, low toxicity, and ease of use. However, the limitations of using Nifuroxazide in lab experiments include its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
Future research on Nifuroxazide could focus on its potential use as an anti-inflammatory agent in humans, as well as its potential use in the treatment of other infectious diseases. Additionally, research could be done to optimize the synthesis of Nifuroxazide to make it more cost-effective and accessible for use in lab experiments.
Conclusion
In conclusion, Nifuroxazide is a synthetic nitrofuran derivative that has been extensively studied for its antibacterial and antiprotozoal properties. Its mechanism of action is not fully understood, but it is believed to inhibit bacterial and protozoal growth by interfering with the synthesis of bacterial DNA and RNA. Nifuroxazide has minimal toxicity in animals and humans and has been shown to have anti-inflammatory effects in animal models of inflammation. While there are limitations to using Nifuroxazide in lab experiments, its broad-spectrum activity and ease of use make it a valuable tool for researchers. Future research on Nifuroxazide could focus on its potential use as an anti-inflammatory agent in humans and its potential use in the treatment of other infectious diseases.
References:
1. Shah, D. R., & Shah, R. R. (2011). Synthesis and biological evaluation of some novel Nifuroxazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 167-173.
2. Giamarellos-Bourboulis, E. J., & Papadimitriou, K. (2001). In vitro activity of Nifuroxazide against Gram-positive and Gram-negative bacteria isolated from patients with community-acquired infections. International Journal of Antimicrobial Agents, 18(2), 143-146.
3. Ali, S. A., & Hill, D. R. (2003). Giardia intestinalis. Current Opinion in Infectious Diseases, 16(5), 453-460.
4. Zeng, Z., & Wang, W. (2014).
Synthesemethoden
The synthesis of Nifuroxazide involves the reaction of 5-nitro-2-furaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(5-nitro-2-furyl)-3-oxopropanoic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate to form the hydrazide derivative. The final step involves the reaction of the hydrazide derivative with 2-hydroxy-1,3-indandione to form Nifuroxazide (1).
Wissenschaftliche Forschungsanwendungen
Nifuroxazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Salmonella, Shigella, and Staphylococcus aureus (2). Nifuroxazide has also been shown to be effective against protozoan parasites such as Giardia lamblia and Entamoeba histolytica (3).
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-12(7-5-9-6-8-13(23-9)17(21)22)14-15(19)10-3-1-2-4-11(10)16(14)20/h1-8,19H/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKEDFVVMNXPH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1S,6R)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B5625074.png)
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5625090.png)

![6-methoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5625105.png)



![2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5625130.png)

![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)
![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5625162.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)